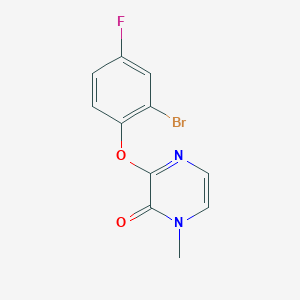

3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

Description

3-(2-bromo-4-fluorophenoxy)-1-methyl-1,2-dihydropyrazin-2-one is a pyrazinone derivative featuring a substituted phenoxy group at the 3-position of the dihydropyrazin-2-one ring. Its molecular formula is C₁₁H₈BrFN₂O₂, with a molecular weight of 299.0958 g/mol and a CAS registry number of 1270764-46-9 . The compound’s structure includes a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenoxy ring, distinguishing it from other pyrazinone and pyrazolone derivatives.

Properties

IUPAC Name |

3-(2-bromo-4-fluorophenoxy)-1-methylpyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-15-5-4-14-10(11(15)16)17-9-3-2-7(13)6-8(9)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGPJVXWQHTMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)OC2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenoxy-Substituted Pyrazinones

a) 3-(4-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

- CAS: Not explicitly listed (commercially available as Ref: 3D-ABC07139).

- Structure: Bromine at the 4-position of the phenoxy ring instead of 2-bromo-4-fluoro.

- Molecular Weight : Similar to the target compound (~299 g/mol, exact value unspecified).

- Commercial Availability : Priced at €571/50 mg and €1,577/500 mg , indicating its use as a synthetic intermediate .

b) 3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one

- CAS : 1411329-52-6 .

- Structure: Bromine at the 3-position of the phenoxy ring, lacking the 4-fluoro substituent.

Structural Impact of Halogen Positioning

- Steric Considerations : The 2-bromo substituent may increase steric hindrance relative to 3- or 4-bromo isomers, affecting molecular packing in crystalline forms or interactions with biological targets.

Pyrazolone Derivatives with Halogenated Aromatic Groups

a) 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- CAS: Not provided.

- Structure : Pyrazolone core with 4-bromo and 4'-chlorophenyl substituents.

- Synthesis : Prepared via Procedure A3 (unspecified details) .

- LC/MS Data : Low-resolution mass spectrometry shows m/z 301, 303, 305 [M+H]⁺ , indicating isotopic patterns consistent with bromine and chlorine .

- Comparison: Unlike the target pyrazinone, this compound has a pyrazolone ring and a chlorophenyl group, which may confer distinct pharmacological or physicochemical properties.

b) 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one

- Structure: Incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability compared to the target compound’s fluorophenoxy group.

Complex Pyrazolo-Pyrimidine and Chromenone Hybrids

a) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate

- CAS: Not provided.

- Structure: Combines pyrazolo[3,4-c]pyrimidine, chromenone, and fluorobenzoate moieties.

- Synthesis : Utilizes Suzuki-Miyaura coupling with boronic acids (e.g., 1H-pyrrolo[2,3-b]pyridin-5-ylboronic acid) and Pd catalysts .

- Comparison : The target compound’s simpler structure lacks the fused heterocyclic systems seen here, suggesting differences in applications (e.g., kinase inhibition vs. intermediate uses).

Critical Analysis

- Structural Complexity vs. Utility : The target compound’s relatively simple structure contrasts with complex hybrids in and , which are tailored for specific biological targets. Its commercial availability suggests broader use in medicinal chemistry as a building block .

- Halogen Effects: Bromine and fluorine in the target compound enhance electrophilic reactivity compared to non-halogenated analogs, making it suitable for further functionalization (e.g., cross-coupling reactions) .

- Data Gaps: Limited information on melting points, solubility, or biological activity for the target compound and its analogs highlights the need for further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.